Cas no 144872-37-7 (1-(4-chlorophenyl)-N-methylpiperidin-4-amine)

144872-37-7 structure
상품 이름:1-(4-chlorophenyl)-N-methylpiperidin-4-amine
CAS 번호:144872-37-7
MF:C12H17ClN2
메가와트:224.729781866074
CID:5160729
1-(4-chlorophenyl)-N-methylpiperidin-4-amine 화학적 및 물리적 성질
이름 및 식별자
-
- 1-(4-chlorophenyl)-N-methylpiperidin-4-amine
- 4-Piperidinamine, 1-(4-chlorophenyl)-N-methyl-
- 1-(4-chlorophenyl)-N-methylpiperidin-4-amine dihydrochloride
-
- 인치: 1S/C12H17ClN2/c1-14-11-6-8-15(9-7-11)12-4-2-10(13)3-5-12/h2-5,11,14H,6-9H2,1H3
- InChIKey: ILNAXZSZQRYEEN-UHFFFAOYSA-N
- 미소: N1(C2=CC=C(Cl)C=C2)CCC(NC)CC1
1-(4-chlorophenyl)-N-methylpiperidin-4-amine 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-64234-0.25g |
1-(4-chlorophenyl)-N-methylpiperidin-4-amine |
144872-37-7 | 90% | 0.25g |
$431.0 | 2023-02-13 | |
Enamine | EN300-64234-5.0g |
1-(4-chlorophenyl)-N-methylpiperidin-4-amine |
144872-37-7 | 90% | 5.0g |
$2525.0 | 2023-02-13 | |
Enamine | EN300-64234-0.05g |
1-(4-chlorophenyl)-N-methylpiperidin-4-amine |
144872-37-7 | 90% | 0.05g |
$202.0 | 2023-02-13 | |
Enamine | EN300-64234-0.1g |
1-(4-chlorophenyl)-N-methylpiperidin-4-amine |
144872-37-7 | 90% | 0.1g |
$301.0 | 2023-02-13 | |
Enamine | EN300-64234-10.0g |
1-(4-chlorophenyl)-N-methylpiperidin-4-amine |
144872-37-7 | 90% | 10.0g |
$3746.0 | 2023-02-13 | |
Aaron | AR01A9UE-2.5g |
1-(4-chlorophenyl)-N-methylpiperidin-4-amine |
144872-37-7 | 90% | 2.5g |
$2373.00 | 2023-12-16 | |
Aaron | AR01A9UE-10g |
1-(4-chlorophenyl)-N-methylpiperidin-4-amine |
144872-37-7 | 90% | 10g |
$5176.00 | 2023-12-16 | |
Aaron | AR01A9UE-50mg |
1-(4-chlorophenyl)-N-methylpiperidin-4-amine |
144872-37-7 | 90% | 50mg |
$303.00 | 2025-02-14 | |
Enamine | EN300-64234-1.0g |
1-(4-chlorophenyl)-N-methylpiperidin-4-amine |
144872-37-7 | 90% | 1.0g |
$871.0 | 2023-02-13 | |
Enamine | EN300-64234-0.5g |
1-(4-chlorophenyl)-N-methylpiperidin-4-amine |
144872-37-7 | 90% | 0.5g |
$679.0 | 2023-02-13 |
1-(4-chlorophenyl)-N-methylpiperidin-4-amine 관련 문헌
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
2. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
4. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
144872-37-7 (1-(4-chlorophenyl)-N-methylpiperidin-4-amine) 관련 제품
- 2034330-99-7(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide)
- 832674-04-1(5-bromo-2-(2-chlorophenyl)methoxy-3-iodobenzaldehyde)
- 886498-06-2(2-methanesulfonyl-3-(trifluoromethyl)pyridine)
- 1804850-26-7(3-Bromo-4-(bromomethyl)-2-(difluoromethyl)-6-methylpyridine)
- 1261792-36-2(3-Hydroxy-2-(perfluorophenyl)pyridine)
- 1154888-05-7(Phenyl(pyridin-4-yl)methanethiol)
- 338800-13-8(2,6-Bis((di-tert-butylphosphino)methyl)pyridine)
- 1805503-27-8(4-(Chloromethyl)-6-(difluoromethyl)-2-hydroxypyridine-3-acetonitrile)
- 374911-94-1(1-(3-(6-Bromo-2H-benzo[e][1,3]oxazin-3(4H)-yl)phenyl)ethanone)
- 1361529-86-3(6-Hydroxy-3-(perchlorophenyl)-2-(trifluoromethyl)pyridine)
추천 공급업체
Nanjing jingzhu bio-technology Co., Ltd.
골드 회원
중국 공급자
대량

Zhejiang Brunova Technology Co., Ltd.
골드 회원
중국 공급자
대량

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
골드 회원
중국 공급자
대량

Hefei Zhongkesai High tech Materials Technology Co., Ltd
골드 회원
중국 공급자
시약

Shandong Feiyang Chemical Co., Ltd
골드 회원
중국 공급자
대량
